molecular formula C21H15F3N2OS B2473803 7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207014-44-5

7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2473803
CAS No.: 1207014-44-5
M. Wt: 400.42
InChI Key: QSOKUMZOAQJKOE-UHFFFAOYSA-N
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Description

“7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of thienopyrimidines

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest possible applications in drug discovery and development.

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research in medicinal chemistry may explore its potential as a therapeutic agent.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophene derivatives, and various reagents for cyclization and functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Mechanism of Action

The mechanism of action of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar thienopyrimidine core structure.

    Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.

    Trifluoromethyl-substituted Compounds: Compounds containing trifluoromethyl groups.

Uniqueness

The uniqueness of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” lies in its specific combination of substituents and the thienopyrimidine core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2OS/c1-13-5-7-15(8-6-13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-3-2-4-16(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOKUMZOAQJKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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